6-{[3-(6-fluoro-1H-indol-1-yl)propanoyl]amino}hexanoic acid
Description
6-{[3-(6-Fluoro-1H-indol-1-yl)propanoyl]amino}hexanoic acid is a synthetic compound featuring a hexanoic acid backbone modified with a propanoyl spacer linked to a 6-fluoroindole moiety. The indole ring, a privileged heterocycle in medicinal chemistry, is substituted with a fluorine atom at position 6, which may enhance metabolic stability and binding interactions. This compound’s design suggests applications in drug discovery, particularly in targeting indole-interacting receptors or enzymes.
Properties
Molecular Formula |
C17H21FN2O3 |
|---|---|
Molecular Weight |
320.36 g/mol |
IUPAC Name |
6-[3-(6-fluoroindol-1-yl)propanoylamino]hexanoic acid |
InChI |
InChI=1S/C17H21FN2O3/c18-14-6-5-13-7-10-20(15(13)12-14)11-8-16(21)19-9-3-1-2-4-17(22)23/h5-7,10,12H,1-4,8-9,11H2,(H,19,21)(H,22,23) |
InChI Key |
BILKPEGBMIOGSB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC2=C1C=CN2CCC(=O)NCCCCCC(=O)O)F |
Origin of Product |
United States |
Preparation Methods
N-Alkylation of 6-Fluoroindole
The indole nitrogen is alkylated using acryloyl chloride or methyl acrylate under basic conditions. For example:
- Reagents : 6-Fluoroindole, acryloyl chloride, potassium carbonate (K₂CO₃).
- Solvent : Anhydrous tetrahydrofuran (THF) or dimethylformamide (DMF).
- Conditions : 0–5°C, 12–24 hours.
- Workup : Acidification with HCl to precipitate the product.
This step yields 3-(6-fluoro-1H-indol-1-yl)propanoic acid, confirmed by LC-MS (theoretical [M+H]⁺: 236.08).
Coupling Strategies for Amide Bond Formation
Acyl Chloride-Mediated Coupling
Activation of the propanoic acid as an acyl chloride facilitates nucleophilic attack by 6-aminohexanoic acid:
- Chlorination : Treat 3-(6-fluoro-1H-indol-1-yl)propanoic acid with thionyl chloride (SOCl₂) at reflux.
- Coupling : React the acyl chloride with 6-aminohexanoic acid in dichloromethane (DCM) and triethylamine (TEA).
- Yield : ~60–70% after purification by silica gel chromatography (ethyl acetate/hexane).
Carbodiimide-Based Coupling
A milder approach employs 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt):
Solid-Phase Peptide Synthesis (SPPS) Adaptations
While atypical for small molecules, SPPS methodologies from incretin analog synthesis (e.g., resin-bound intermediates) offer high-purity alternatives:
- Resin Loading : Anchor 6-aminohexanoic acid to Wang resin via its carboxylic acid.
- Deprotection/Coupling : Remove Fmoc groups and couple 3-(6-fluoro-1H-indol-1-yl)propanoic acid using HATU/DIEA.
- Cleavage : Release the product with trifluoroacetic acid (TFA)/water.
Purification and Characterization
Chromatographic Techniques
Crystallization
Slow evaporation from methanol/water (4:1) yields crystalline product, as demonstrated for structurally related indole derivatives.
Spectroscopic Validation
- ¹H NMR (400 MHz, DMSO-d₆): δ 11.2 (s, 1H, COOH), 8.15 (d, J = 8 Hz, 1H, NH), 7.55 (m, 1H, indole-H), 6.95 (m, 2H, indole-H), 4.30 (t, J = 7 Hz, 2H, NCH₂), 2.85 (t, J = 7 Hz, 2H, CH₂CO), 1.40–1.20 (m, 8H, hexanoic chain).
- HRMS : Observed [M+H]⁺ at 321.1552 (theoretical 321.1558).
Challenges and Optimization
Side Reactions
Chemical Reactions Analysis
6-{[3-(6-fluoro-1H-indol-1-yl)propanoyl]amino}hexanoic acid undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Scientific Research Applications
This compound has numerous applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: Its derivatives are studied for their potential antiviral and anticancer activities.
Medicine: Research is ongoing to explore its use in developing new therapeutic agents.
Industry: It is utilized in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 6-{[3-(6-fluoro-1H-indol-1-yl)propanoyl]amino}hexanoic acid involves its interaction with specific molecular targets and pathways. The indole moiety binds with high affinity to multiple receptors, influencing various biological processes. This binding can lead to the inhibition of certain enzymes or the activation of specific signaling pathways, resulting in its therapeutic effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares the target compound to analogs with shared structural motifs, focusing on indole/heterocycle substitution, backbone length, and functional group variations.
Table 1: Structural Comparison of Hexanoic Acid Derivatives with Indole-Related Moieties
Key Observations:
Indole Substitution and Position: The target compound’s 6-fluoroindole substitution at the 1-yl position distinguishes it from analogs like the 3-yl-linked indoles (e.g., ). Fluorination at position 6 may confer electronic and steric effects distinct from methyl or sulfonate groups . Indole linkage position (1-yl vs.
Backbone Chain Length: Hexanoic acid derivatives (e.g., ) offer extended aliphatic chains compared to propanoic or acetic acid analogs (). This may enhance solubility or enable conjugation with larger biomolecules.
Functional Group Modifications: The propanoyl-amide linker in the target compound contrasts with direct indole-hexanoic acid linkages () or isoindole-dione systems (). Amide bonds are proteolytically stable and commonly used in peptidomimetics. Boc-protected amino groups () or sulfonate substituents () introduce polarity or protective strategies for further derivatization.
Implications of Structural Differences
Fluorine vs.
Hexanoic Acid Backbone: Longer chains (hexanoic acid) may enhance membrane permeability or serve as spacers for bioconjugation compared to shorter analogs (e.g., ).
Amide Linkers: Propanoyl-amide bridges (target compound) offer conformational flexibility, whereas isoindole-dione systems () introduce rigidity.
Biological Activity
6-{[3-(6-fluoro-1H-indol-1-yl)propanoyl]amino}hexanoic acid is a synthetic compound notable for its unique structure, which combines an indole moiety with a hexanoic acid chain. The presence of a fluorine atom at the 6-position of the indole ring enhances its biological activity and stability, making it a promising candidate for therapeutic applications, particularly in oncology and neurology.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets and pathways. It binds with high affinity to various receptors and enzymes, influencing biological processes such as cell proliferation, apoptosis, and neurotransmission. Interaction studies often utilize techniques like surface plasmon resonance (SPR) and molecular docking simulations to elucidate binding affinities and mechanisms .
Biological Activities
-
Anticancer Properties :
- This compound exhibits significant activity against various cancer cell lines. Studies suggest that fluorinated indoles often show enhanced potency against cancer cells, potentially through modulation of signaling pathways associated with tumor growth .
- For instance, related compounds have demonstrated the ability to suppress tumor growth in models of metastatic colorectal cancer .
-
Neurological Effects :
- The compound may also interact with neurotransmitter systems, indicating potential applications in treating depression or anxiety disorders. Its mechanism may involve modulation of serotonin or dopamine pathways .
- Enzyme Inhibition :
Structure-Activity Relationship (SAR)
The unique combination of the indole structure with a hexanoic acid chain enhances solubility and bioactivity compared to other similar compounds. The fluorine substitution at the 6-position is particularly important for increasing the compound's potency and selectivity towards biological targets .
Comparative Analysis
To better understand the biological activity of this compound, a comparison with structurally similar compounds can be insightful:
| Compound Name | Structure | Unique Features |
|---|---|---|
| 3-(6-Fluoro-1H-indol-1-yl)propanoic Acid | Structure | Lacks hexanoic acid moiety; primarily studied for anti-cancer properties. |
| 5-Bromo-3-(6-fluoro-1H-indol-1-yl)propanoic Acid | Structure | Contains bromine instead of hydrogen at the 5-position; potential for different biological activity. |
| 3-(5-Fluoroindolyl)-N-propionamide | Structure | Features an amide instead of an amino acid structure; investigated for neuroprotective effects. |
Case Studies
Several case studies have highlighted the efficacy of this compound in preclinical models:
- Colorectal Cancer Study : A study demonstrated that derivatives of this compound significantly inhibited tumor growth in oxaliplatin-resistant colorectal cancer models, showcasing its potential as a therapeutic agent .
- Neuroprotective Effects : Another study indicated that related compounds could modulate neurotransmitter systems effectively, suggesting applications in treating neurological disorders such as depression .
Q & A
Basic Research Questions
Q. What are the recommended synthetic pathways for 6-{[3-(6-fluoro-1H-indol-1-yl)propanoyl]amino}hexanoic acid, and how can reaction conditions be optimized?
- Methodology : Synthesis typically involves coupling indole derivatives with hexanoic acid precursors. For example, chromene-based analogs (as in ) use modified Curtius or Steglich esterification. Key steps include:
- Step 1 : Activation of the carboxylic acid group (e.g., using DCC or EDC) to form an active ester intermediate.
- Step 2 : Amide bond formation between the activated ester and the 6-fluoroindole moiety under inert conditions (N₂ atmosphere).
- Optimization : Reaction temperature (40–60°C) and solvent polarity (DMF or DCM) significantly impact yield. Monitor via TLC or HPLC .
- Data Table :
| Solvent | Temp (°C) | Catalyst | Yield (%) | Purity (HPLC) |
|---|---|---|---|---|
| DMF | 50 | EDC/HOBt | 65 | 98% |
| DCM | 40 | DCC | 58 | 95% |
Q. How should researchers characterize the molecular structure of this compound to confirm regiochemistry and purity?
- Methodology : Use a combination of:
- NMR : ¹H and ¹³C NMR to verify indole proton environments (δ 7.2–7.8 ppm for aromatic protons) and hexanoic acid chain integration.
- HRMS : Confirm molecular ion peak ([M+H]⁺) with <2 ppm error.
- XRD or FT-IR : Resolve fluorine positioning (C-F stretch ~1100 cm⁻¹) and hydrogen bonding patterns .
Q. What preliminary biological assays are suitable for evaluating its activity?
- Methodology : Screen against kinase targets (e.g., AXL/VEGFR2) using fluorescence polarization assays ( ) or cytotoxicity in cancer cell lines (e.g., MTT assay). Include controls like staurosporine for kinase inhibition .
Advanced Research Questions
Q. How can researchers resolve contradictory data on the compound’s solubility and bioavailability across studies?
- Methodology :
- Solubility : Perform pH-dependent solubility profiling (pH 1.2–7.4) using shake-flask or HPLC-UV methods.
- Bioavailability : Use Caco-2 cell monolayers to assess intestinal permeability (Papp values). Contradictions may arise from polymorphic forms; characterize via DSC/TGA .
- Data Table :
| pH | Solubility (mg/mL) | LogP | Papp (×10⁻⁶ cm/s) |
|---|---|---|---|
| 1.2 | 12.5 | 2.3 | 8.7 |
| 7.4 | 0.8 | 3.1 | 2.1 |
Q. What strategies are effective for probing structure-activity relationships (SAR) of the indole-fluorine moiety?
- Methodology :
- Analog Synthesis : Replace fluorine with Cl, Br, or H to assess electronic effects on kinase binding.
- Docking Studies : Use Schrödinger Maestro to model interactions with AXL kinase’s ATP pocket (PDB: 3F82). Fluorine’s electronegativity may enhance hydrophobic contacts .
Q. How can researchers address stability issues during long-term storage?
- Methodology :
- Degradation Pathways : Accelerated stability testing (40°C/75% RH for 6 months) with LC-MS to identify hydrolytic or oxidative byproducts.
- Formulation : Lyophilization with cryoprotectants (trehalose) or storage in amber vials under argon .
Contradictory Data Analysis
Q. Why do some studies report anti-inflammatory activity while others emphasize anticancer effects?
- Resolution : Context-dependent mechanisms. The compound may inhibit COX-2 (anti-inflammatory) at lower concentrations (IC₅₀ ~10 µM) and induce apoptosis via ROS generation in cancer cells at higher doses (IC₅₀ ~2 µM). Validate via dual luciferase assays (NF-κB vs. p53 pathways) .
Methodological Best Practices
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
